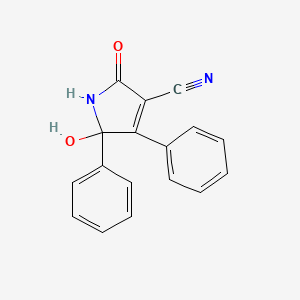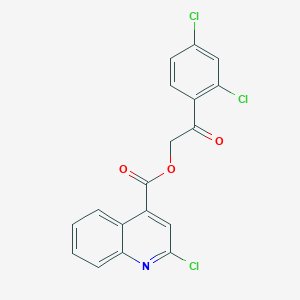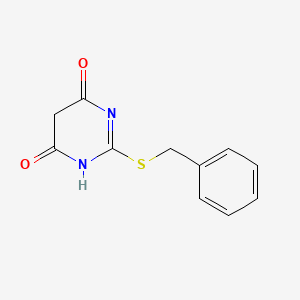![molecular formula C17H17Cl2N3O3 B10885044 (2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated benzyl and ethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-chlorobenzyl alcohol with 3-chloro-4-hydroxy-5-ethoxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the benzyl ether.
Hydrazone Formation: The benzyl ether is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Final Condensation: The hydrazone intermediate is condensed with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and hydrazinecarboxamide moieties.
Reduction: Reduction reactions can target the carbonyl group in the hydrazinecarboxamide structure.
Substitution: The chlorinated benzyl and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its chemical properties could be leveraged in the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarboxamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the chlorinated benzyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-PROPOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its methoxy and propoxy analogs, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C17H17Cl2N3O3 |
|---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
[(E)-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-2-24-15-8-11(9-21-22-17(20)23)7-14(19)16(15)25-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
InChI-Schlüssel |
ZWGZMCMSPCMKOA-ZVBGSRNCSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Cl)OCC2=CC=CC=C2Cl |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Cl)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)
![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B10884991.png)
![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)


![{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10885005.png)
![(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10885009.png)
methanone](/img/structure/B10885016.png)
